

4-(Chloromethyl)pyridin-2-amine molecular structure and IUPAC name

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Compound of Interest

Compound Name: 4-(Chloromethyl)pyridin-2-amine

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An In-Depth Technical Guide to **4-(Chloromethyl)pyridin-2-amine**: A Versatile Bifunctional Building Block

Executive Summary

4-(Chloromethyl)pyridin-2-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, renders it a highly versatile bifunctional intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, reactivity, and applications, with a focus on its role in the synthesis of complex, biologically active molecules. Authored from the perspective of a Senior Application Scientist, this document synthesizes established data with practical insights, offering researchers and drug development professionals a foundational resource for leveraging this valuable chemical building block.

Molecular Identity and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its identity and physical characteristics. **4-(Chloromethyl)pyridin-2-amine** is systematically named and characterized by several key identifiers.

1.1. IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-(chloromethyl)pyridin-2-amine**^{[1][2]}. Its structure consists of a pyridine ring substituted at the 2-position with an amine group (-NH₂) and at the 4-position with a chloromethyl group (-CH₂Cl).

The strategic placement of these two functional groups is central to the molecule's reactivity. The amino group can act as a nucleophile or a directing group, while the chloromethyl group serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions.^[2]

Caption: Molecular structure and key identifiers of **4-(Chloromethyl)pyridin-2-amine**.

1.2. Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ ClN ₂	^{[1][2][3]}
Molecular Weight	142.58 g/mol	^{[1][3]}
CAS Number	872706-97-3	^[1]
Appearance	Off-white to yellow solid	^[4]
Solubility	Sparingly soluble in water (16 g/L at 25°C)	^[2]
InChI	InChI=1S/C6H7ClN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9)	^{[1][2]}
Canonical SMILES	C1=CN=C(N=C1CCl)N	^[1]
Storage Temperature	2-8°C, under inert gas	^{[4][5][6]}

Synthesis, Reactivity, and Strategic Utility

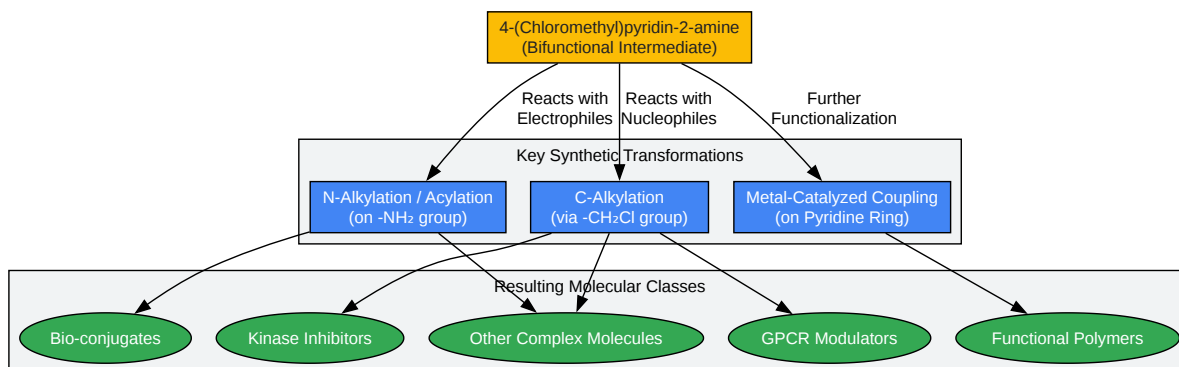
The synthetic value of **4-(Chloromethyl)pyridin-2-amine** lies in its bifunctionality, which allows for sequential or orthogonal chemical modifications.

2.1. Core Reactivity

- **Electrophilic Site (-CH₂Cl):** The chloromethyl group is an excellent electrophile. The carbon atom is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), displacing the chloride ion. This S_N2 reaction is the primary mechanism for incorporating the 2-aminopyridyl-4-methyl moiety into larger molecular frameworks.^[2] The choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is often preferred to facilitate this type of reaction while avoiding solvolysis.
- **Nucleophilic Site (-NH₂):** The 2-amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation. It can also be used to direct further electrophilic substitution on the pyridine ring, although the ring is generally electron-deficient.

2.2. General Synthetic Pathways

While multiple proprietary synthesis routes exist, a common strategy for related compounds involves the functionalization of a readily available pyridine derivative. For instance, a plausible route could start from 4-methyl-2-nitropyridine. The methyl group can be halogenated to a chloromethyl group, followed by the reduction of the nitro group to the desired amine. A generalized workflow illustrating the strategic value of this intermediate is shown below.



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Caption: Synthetic utility workflow of **4-(Chloromethyl)pyridin-2-amine**.

Applications in Drug Discovery

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. **4-(Chloromethyl)pyridin-2-amine** serves as a key intermediate for introducing this scaffold, enabling the synthesis of compounds targeting a wide array of biological systems.^[7] Its application is particularly notable in the development of kinase inhibitors, where the 2-aminopyridine can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.^[8]

The reactive chloromethyl handle allows for the straightforward attachment of this key fragment to other parts of a drug candidate, making it an invaluable tool in lead optimization and the construction of compound libraries for high-throughput screening.^[9]

Exemplary Experimental Protocol: Nucleophilic Substitution

This section provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction, a common application for this intermediate.

Objective: To synthesize N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Causality Statement: This protocol demonstrates the chemoselective reactivity of the chloromethyl group. A weak base (K_2CO_3) is used to scavenge the HCl byproduct without deprotonating the aniline nucleophile excessively, which would reduce its reactivity. DMF is chosen as the solvent for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion.

Materials:

- **4-(Chloromethyl)pyridin-2-amine** (1.0 eq)
- 4-Aminobenzylamine (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Step-by-Step Methodology:

- **Reaction Setup:** To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **4-(Chloromethyl)pyridin-2-amine** and anhydrous DMF. Stir until fully dissolved.
- **Addition of Reagents:** Add 4-aminobenzylamine followed by anhydrous potassium carbonate to the stirring solution.
 - **Scientist's Note:** The base is added to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophiles.


- Heating: Heat the reaction mixture to 60-70°C.
 - Scientist's Note: Moderate heating increases the reaction rate. Progress should be monitored to avoid side product formation.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (**4-(chloromethyl)pyridin-2-amine**) is consumed (typically 4-8 hours).
- Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x volumes). c. Combine the organic layers and wash with brine to remove residual DMF. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via silica gel column chromatography to yield the desired N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Safety, Handling, and Storage

As a reactive chemical intermediate, **4-(Chloromethyl)pyridin-2-amine** requires careful handling. It is classified as a hazardous substance.

5.1. Hazard Identification

The compound is generally associated with the following hazards based on data from related aminopyridine and chloromethyl compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity		Danger	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[11]
Skin Corrosion	corrosive	Danger	H314: Causes severe skin burns and eye damage.[11][12]
Aquatic Hazard	none	(none)	H412: Harmful to aquatic life with long lasting effects.[11]

5.2. Recommended Handling and PPE

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3. Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6][12] Recommended storage is at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent degradation.[4][5]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and moisture.

Conclusion

4-(Chloromethyl)pyridin-2-amine stands out as a valuable and versatile building block for chemical synthesis. Its bifunctional nature provides a reliable platform for constructing complex molecular architectures, particularly within the realm of drug discovery. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential in the development of novel therapeutics and advanced materials.

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